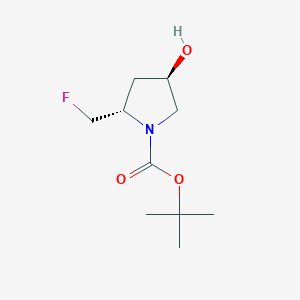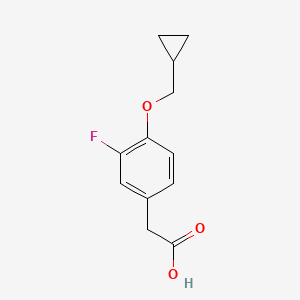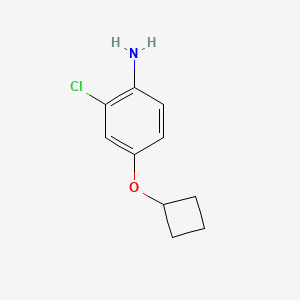
4-(Neopentyloxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Neopentyloxy)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with a neopentyloxy group at the 4-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Neopentyloxy)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Neopentyloxy Group: The neopentyloxy group can be introduced via nucleophilic substitution reactions, where a neopentyl alcohol derivative reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Neopentyloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(Neopentyloxy)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Neopentyloxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)pyridin-3-amine: Similar structure but with a methoxy group instead of a neopentyloxy group.
4-(Ethoxy)pyridin-3-amine: Similar structure but with an ethoxy group instead of a neopentyloxy group.
4-(Isopropoxy)pyridin-3-amine: Similar structure but with an isopropoxy group instead of a neopentyloxy group.
Uniqueness
4-(Neopentyloxy)pyridin-3-amine is unique due to the presence of the bulky neopentyloxy group, which can influence its steric and electronic properties. This can lead to differences in reactivity and interactions compared to its analogs with smaller alkoxy groups.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(2,2-dimethylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)7-13-9-4-5-12-6-8(9)11/h4-6H,7,11H2,1-3H3 |
InChI Key |
LRMPQHMKPWWTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
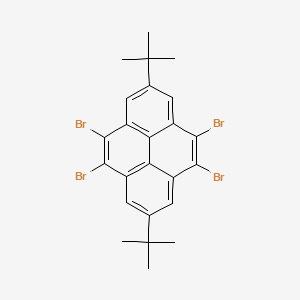
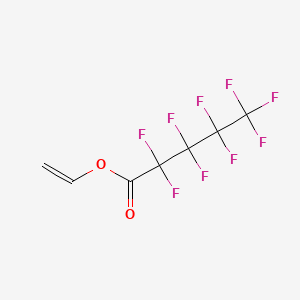
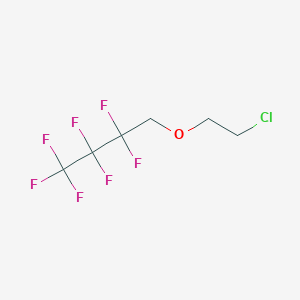
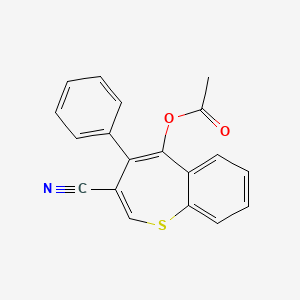
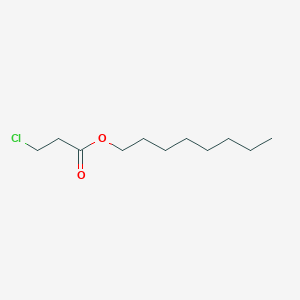

amine](/img/structure/B12084484.png)
